molecular formula C20H24N2O4S B11179101 N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide

N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide

Cat. No.: B11179101
M. Wt: 388.5 g/mol
InChI Key: FLOYRDKGWFLFSF-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a methylpiperidinyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis processes that are optimized for yield and purity. These processes often utilize advanced equipment and techniques to control reaction parameters and ensure consistent product quality. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving cellular processes and biochemical pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(4-methoxyphenyl)-3-[(4-methylpiperidin-1-yl)carbonyl]benzenesulfonamide include:

  • N-(4-methylphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
  • 4-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C20H24N2O4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(4-methylpiperidine-1-carbonyl)benzenesulfonamide

InChI

InChI=1S/C20H24N2O4S/c1-15-10-12-22(13-11-15)20(23)16-4-3-5-19(14-16)27(24,25)21-17-6-8-18(26-2)9-7-17/h3-9,14-15,21H,10-13H2,1-2H3

InChI Key

FLOYRDKGWFLFSF-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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